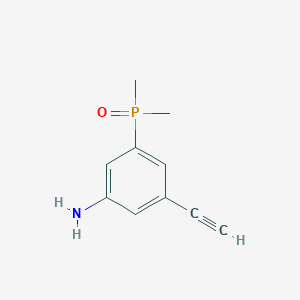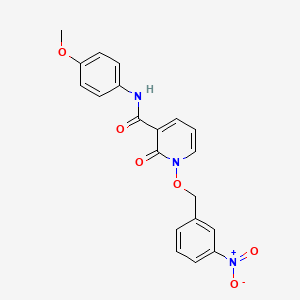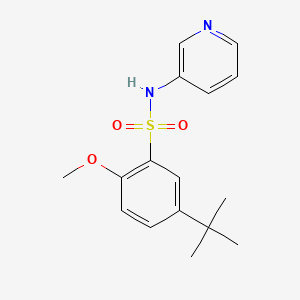![molecular formula C19H16N2O2S B2893910 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-37-1](/img/structure/B2893910.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide is a synthetic compound that belongs to the class of heterocyclic compounds
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to interact with various targets, including enzymes like cyclooxygenase (COX) and NDH-2 , and calcium channels .
Mode of Action
Thiazole derivatives, which share a similar structure, have been reported to exert their activity by blocking calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential . They may also suppress COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Some thiazole derivatives have been reported to exhibit anti-inflammatory activity . Other molecular mechanistic studies suggested that similar compounds induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
They have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The nature of these interactions and the specific biomolecules that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide interacts with are yet to be identified.
Cellular Effects
It is known that thiazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4H-chromeno[4,3-d]thiazole derivatives with 3-phenylpropanoic acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide: Another compound with a similar core structure but different substituents, leading to variations in biological activity and applications.
4H-chromeno[4,3-d][1,3]thiazol-2-amine: A related compound with potential antimicrobial and anticancer properties.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide is unique due to its specific combination of the chromeno-thiazole core with a phenylpropanamide moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJKEZHSIMKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893828.png)

![6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893831.png)
![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)
![2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)

